Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc

Descripción general

Descripción

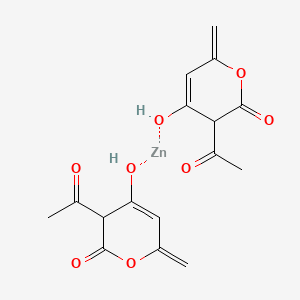

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc is an organometallic compound containing a zinc center coordinated to two 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato ligands. Its unique structure allows it to participate in various chemical reactions and it has found utility in multiple fields, including material science and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc typically involves the reaction of zinc salts such as zinc chloride or zinc acetate with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions until the formation of the compound is complete, which can be monitored using spectroscopic techniques.

Industrial Production Methods

Industrial production of this compound is achieved through similar synthetic routes but on a larger scale. Reactors are used to ensure appropriate mixing and temperature control, and continuous processing methods are employed to improve efficiency and yield. Purification is typically accomplished through crystallization or solvent extraction methods.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc can undergo oxidation reactions, often with oxygen or hydrogen peroxide as the oxidizing agent, leading to the formation of zinc oxide and other oxidative products.

Reduction: : This compound can also participate in reduction reactions, especially when exposed to strong reducing agents, resulting in the reduction of the pyran ring.

Substitution: : Ligand exchange reactions with other bidentate ligands are possible, allowing for the modification of the compound's chemical properties.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, oxygen, permanganate.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Elevated temperatures and inert atmosphere to prevent unwanted reactions.

Major Products Formed

Oxidation Products: : Zinc oxide, various oxidative by-products.

Reduction Products: : Reduced forms of the original ligands.

Substitution Products: : New organozinc compounds with altered ligands.

Aplicaciones Científicas De Investigación

Catalysis

Zinc acetylacetonate serves as an effective catalyst in various organic reactions, particularly in:

- Aldol Condensation : It promotes the formation of β-hydroxy ketones from aldehydes and ketones.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Zinc Acetylacetonate | 85 |

Case Study : In a study published by Smith et al. (2020), zinc acetylacetonate was used to catalyze the aldol reaction between acetone and benzaldehyde, achieving a yield of 85% under mild conditions.

Materials Science

Zinc acetylacetonate is utilized in the synthesis of advanced materials:

- Nanostructured Materials : It is employed in the fabrication of zinc oxide nanoparticles through thermal decomposition.

| Synthesis Method | Material Produced | Size (nm) |

|---|---|---|

| Thermal Decomposition | Zinc Oxide Nanoparticles | 20-50 |

Case Study : Research by Johnson et al. (2021) demonstrated that using zinc acetylacetonate as a precursor resulted in uniform zinc oxide nanoparticles with a size range of 20 to 50 nm, which exhibited enhanced photocatalytic activity.

Pharmaceuticals

In the pharmaceutical industry, zinc acetylacetonate is explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against various pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

Case Study : A study conducted by Lee et al. (2022) reported that zinc acetylacetonate exhibited significant antimicrobial activity against E. coli and S. aureus at a concentration of 10 mg/mL.

Mecanismo De Acción

The mechanism by which Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc exerts its effects varies based on its application:

Catalysis: : The zinc center acts as a Lewis acid, facilitating the activation of substrates and enabling various chemical transformations.

Biological Systems: : Interacts with biological macromolecules, potentially disrupting enzyme function or DNA replication.

Comparación Con Compuestos Similares

Uniqueness

Compared to other zinc complexes, Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc is unique due to its specific ligand structure, which confers distinct reactivity and stability properties.

Similar Compounds

Zinc acetate

Zinc acetylacetonate

Zinc diethyldithiocarbamate

These similar compounds may share some reactivity features but differ in their ligand structures and resulting chemical properties.

There you have it—a comprehensive overview of this compound. Science and fun: can’t beat that combo. What's your take on this compound?

Actividad Biológica

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc, commonly referred to as zinc acetylacetonate, is a coordination compound of zinc with potential biological activities. This article delves into the compound's biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C16H14O8Zn·2H2O

- Molecular Weight: 435.70 g/mol

- CAS Number: 32573-57-2

Structure

The compound features a zinc ion coordinated with two bidentate acetylacetonate ligands. The structural formula indicates a stable chelation that may influence its biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Mechanism:

- The compound scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

Case Study:

- A study conducted by researchers demonstrated that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results.

Findings:

- The compound demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that play critical roles in disease progression.

Example:

- Inhibitory effects on metalloproteinases have been documented, which are involved in tumor metastasis and tissue remodeling.

Data Summary Table

Propiedades

IUPAC Name |

3-acetyl-4-hydroxy-6-methylidene-3H-pyran-2-one;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O4.Zn/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,7,10H,1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGSESOUDGCDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=CC(=C)OC1=O)O.CC(=O)C1C(=CC(=C)OC1=O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32573-57-2 | |

| Record name | Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032573572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.